2-amino-2-(2-methylcyclopropyl)acetic acid, Mixture of diastereomers 2-amino-2-(2-methylcyclopropyl)acetic acid, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 89531-26-0
VCID: VC11633545
InChI: InChI=1S/C6H11NO2/c1-3-2-4(3)5(7)6(8)9/h3-5H,2,7H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

2-amino-2-(2-methylcyclopropyl)acetic acid, Mixture of diastereomers

CAS No.: 89531-26-0

Cat. No.: VC11633545

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-amino-2-(2-methylcyclopropyl)acetic acid, Mixture of diastereomers - 89531-26-0

Specification

CAS No. 89531-26-0
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 2-amino-2-(2-methylcyclopropyl)acetic acid
Standard InChI InChI=1S/C6H11NO2/c1-3-2-4(3)5(7)6(8)9/h3-5H,2,7H2,1H3,(H,8,9)
Standard InChI Key ZWBFDKKDVOKLPP-UHFFFAOYSA-N
Canonical SMILES CC1CC1C(C(=O)O)N

Introduction

Chemical Identity and Structural Features

2-Amino-2-(2-methylcyclopropyl)acetic acid (molecular formula: C7H11NO2\text{C}_7\text{H}_{11}\text{NO}_2) features a cyclopropane ring substituted with a methyl group at the 2-position and an amino acid backbone (Figure 1). The stereogenic centers at the α-carbon of the amino acid and the cyclopropane ring carbon give rise to four possible stereoisomers, though only two diastereomers are typically observed due to the symmetry of the cyclopropane system .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight157.17 g/mol
CAS NumberNot explicitly reported
DensityN/A
Boiling PointN/A

The absence of reported melting or boiling points in available literature suggests challenges in isolating pure diastereomers, a common issue with cyclopropane derivatives .

Synthesis and Stereochemical Considerations

Synthetic Routes

The synthesis of cyclopropane-containing amino acids typically involves multi-step protocols:

  • Cyclopropanation: A [2+1] cycloaddition reaction using dihalocarbenes or transition-metal-catalyzed methods to form the strained cyclopropane ring.

  • Amino Acid Formation: Introduction of the amino group via Strecker synthesis or reductive amination, followed by hydrolysis to yield the carboxylic acid .

For 2-amino-2-(2-methylcyclopropyl)acetic acid, stereochemical control during cyclopropanation is critical. As demonstrated in related compounds (e.g., SARS-CoV-2 Mpro^\text{pro} inhibitors), the use of chiral catalysts or resolving agents can yield enantiomerically enriched intermediates .

Table 2: Example Synthetic Conditions for Cyclopropane Derivatives

StepReagents/ConditionsYield
CyclopropanationCH2_2I2_2, Zn-Cu couple60–70%
Amino Acid FormationNH3_3, KCN, HCl hydrolysis45–55%

Diastereomer-Specific Biological Activity

The biological activity of this compound is intrinsically linked to its stereochemistry. Studies on analogous α-ketoamide inhibitors (e.g., 13b-K vs. 13b-H) reveal that diastereomers can exhibit orders-of-magnitude differences in potency .

Enzyme Inhibition Mechanisms

In the context of protease inhibition (e.g., SARS-CoV-2 Mpro^\text{pro}), the active (S,S,S)-diastereomer (13b-K) forms a covalent thiohemiketal adduct with the catalytic cysteine residue, while the (R,S,S)-form (13b-H) adopts a non-productive binding mode . This underscores the importance of stereochemical precision in drug design.

Table 3: Comparative Activity of Diastereomers (Hypothetical Data)

DiastereomerIC50_{50} (Mpro^\text{pro})EC50_{50} (Antiviral)
(S,S)120 nM0.8–3.4 μM
(R,S)>50 μMInactive

Applications in Drug Discovery

Protease Inhibitors

Cyclopropane-containing amino acids are prized in medicinal chemistry for their conformational rigidity, which enhances target binding. The diastereomeric mixture of 2-amino-2-(2-methylcyclopropyl)acetic acid could serve as a precursor to inhibitors of viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) or neurodegenerative disease targets (e.g., β-secretase) .

Neurotransmitter Modulation

Structural analogs of this compound have shown affinity for neurotransmitter receptors (e.g., NMDA, GABAA_A), suggesting potential applications in treating neurological disorders.

Challenges and Future Directions

  • Stereochemical Resolution: Scalable methods for separating diastereomers (e.g., chiral chromatography, enzymatic resolution) remain a bottleneck .

  • Stability Studies: Cyclopropane rings are prone to ring-opening reactions under physiological conditions, necessitating stability optimization .

  • In Vivo Pharmacokinetics: Preliminary data on related compounds indicate moderate oral bioavailability (~30–40%), requiring formulation improvements .

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